molecular formula C13H18ClIN2O3 B1428172 N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide CAS No. 1305324-94-0

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide

Cat. No.: B1428172
CAS No.: 1305324-94-0
M. Wt: 412.65 g/mol
InChI Key: MWUNRCWWDRWFGH-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide is a synthetic organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of chloro, dimethoxymethyl, and iodo substituents on the pyridine ring, along with a pivalamide group

Preparation Methods

The synthesis of N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and iodo groups to the pyridine ring.

    Methoxymethylation: Addition of dimethoxymethyl group to the pyridine ring.

    Amidation: Formation of the pivalamide group through reaction with pivaloyl chloride.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may employ similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide involves its interaction with specific molecular targets. The chloro and iodo groups may facilitate binding to enzymes or receptors, while the pivalamide group can enhance its stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide can be compared with other pyridine derivatives, such as:

    N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide: Similar structure but with a boronate ester group.

    2-Chloro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of dimethoxymethyl.

    6-Chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a methyl group and boronate ester.

Properties

IUPAC Name

N-[2-chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClIN2O3/c1-13(2,3)12(18)17-9-7(11(19-4)20-5)6-8(15)16-10(9)14/h6,11H,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUNRCWWDRWFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1C(OC)OC)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 2
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 3
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 4
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 5
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide
Reactant of Route 6
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Reactant of Route 6
N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-YL)pivalamide

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